2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity, selectivity, and mechanism of reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Amination Reactions
Amination of aryl halides using copper catalysis is a significant application area for bromopyridines, including derivatives similar to the compound . This process involves converting bromopyridines into aminopyridines under mild conditions, offering an efficient route for the synthesis of a wide range of pyridine-based derivatives. The reaction features low catalyst loading and mild reaction temperatures, making it an attractive method for the synthesis of compounds with potential applications in pharmaceuticals and materials science (Lang et al., 2001).
Synthesis of Novel Pyridine-Based Derivatives
The compound has been used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their potential applications in various fields, including their use as chiral dopants for liquid crystals. The synthesis process demonstrates the versatility of bromopyridine compounds in creating complex molecules with specific properties and potential applications in advanced materials and biological activities (Ahmad et al., 2017).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of amino-bromopyridines with CO2 in ionic liquids represents another innovative application. This process converts bromopyridines to valuable carboxylic acids under mild conditions, avoiding the use of toxic solvents and catalysts. The method highlights the environmental benefits and efficiency of using bromopyridines in sustainable chemical synthesis processes (Feng et al., 2010).
Intercalation into Inorganic Matrices
Bromopyridines, including derivatives similar to the target compound, have been investigated for their ability to intercalate into inorganic matrices like α-titanium hydrogen phosphate. This intercalation can modify the physical and chemical properties of the host material, making it potentially useful in applications ranging from catalysis to materials science (Nunes & Airoldi, 1999).
CO2 Capture
Bromopyridine derivatives have been used in the development of task-specific ionic liquids for CO2 capture. These ionic liquids can react reversibly with CO2, sequestering the gas efficiently. This application is particularly relevant in the context of greenhouse gas reduction and environmental protection (Bates et al., 2002).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as its toxicity and environmental impact.
Future Directions
This involves predicting or suggesting future research directions, such as potential applications of the compound, or new reactions or syntheses that could be explored.
properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-6-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2/c1-3-2-4(7(9)10)5(11)6(8)12-3/h2,7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSPOYMYSDNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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